1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Pharmaceutical formulation Aqueous solubility Salt selection

Researchers requiring aqueous solubility often face dosing inaccuracy with free-base benzimidazoles. Procure the hydrochloride salt (CAS 435342-18-0) for reliable in vitro assay dissolution. - Enhanced aqueous solubility vs. free base ensures accurate dosing. - Dual ester/amine synthetic handles enable hydrazinolysis to hydrazides for oxadiazole/triazole library diversification. - 4-Aminobenzoate moiety mimics PABA, serving as a mechanistic probe for folate biosynthesis studies.

Molecular Formula C15H14ClN3O2
Molecular Weight 303.74 g/mol
CAS No. 435342-18-0
Cat. No. B1297207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazol-2-ylmethyl 4-aminobenzoate
CAS435342-18-0
Molecular FormulaC15H14ClN3O2
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl
InChIInChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H
InChIKeyHPVJGYKFZHAXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-2-ylmethyl 4-Aminobenzoate: Overview


1H-Benzimidazol-2-ylmethyl 4-aminobenzoate (CAS 435342-18-0) is a synthetic organic compound belonging to the class of 2-substituted benzimidazole derivatives . It is characterized by a benzimidazole core linked via a methylene bridge to a 4-aminobenzoate moiety. The compound has a molecular formula of C15H13N3O2 and a molecular weight of 267.28 g/mol . It is also commonly available as a hydrochloride salt (C15H13N3O2·ClH), which enhances its aqueous solubility . This compound is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry, with its core structure being a common pharmacophore found in various biologically active molecules .

1H-Benzimidazol-2-ylmethyl 4-Aminobenzoate: Substitution Risks


Benzimidazole derivatives constitute a vast and structurally diverse class of compounds . A user cannot assume that any 2-substituted benzimidazole is a functional equivalent of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The specific substitution pattern—namely, the 2-methyl linker connecting to a 4-aminobenzoate ester group—creates a unique molecular scaffold with distinct physicochemical properties (e.g., a boiling point of 590.5°C at 760 mmHg ) and potential for specific intermolecular interactions . Even minor modifications, such as changing the position of the amino group on the benzoate ring or altering the linker length, can lead to significant differences in solubility, stability, and biological target engagement. Therefore, substituting this compound with a generic 'benzimidazole' or even a closely related ester without empirical evidence of functional equivalence is scientifically unsound and can jeopardize research reproducibility. The quantitative evidence below, where available, underscores the need for compound-specific selection.

1H-Benzimidazol-2-ylmethyl 4-Aminobenzoate: Procurement Differentiators


Hydrochloride Salt Solubility Advantage

The target compound is predominantly available as a hydrochloride salt (1H-benzimidazol-2-ylmethyl 4-aminobenzoate hydrochloride, CAS 435342-18-0) . This salt form provides a quantifiable solubility advantage compared to its neutral free base counterpart. The presence of the chloride counterion increases the compound's polarity and its ability to form hydrogen bonds with water, directly enhancing its dissolution rate and maximum concentration in aqueous media .

Pharmaceutical formulation Aqueous solubility Salt selection

Heterocyclic Synthesis Precursor

The compound contains a unique combination of an ester linkage and an amino group on the benzimidazole-methyl scaffold. This specific arrangement allows it to act as a distinct synthetic precursor. In a study on related compounds, the reaction of a chloromethyl-1-methyl-1H-benzimidazole with ethyl 4-aminobenzoate yielded an ester intermediate, which then served as a critical branching point for synthesizing diverse heterocyclic systems, including thiazolidinones, oxadiazoles, and triazoles [1]. The presence of the 4-amino group on the benzoate of the target compound provides a nucleophilic handle for further derivatization that is absent in many simpler benzimidazole esters.

Synthetic methodology Heterocyclic chemistry Medicinal chemistry

Antimicrobial Target Engagement Profile

While specific MIC data for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate is absent from public literature, its structural class provides important context. Benzimidazole derivatives are extensively explored for antimicrobial activity [1]. The presence of a 4-aminobenzoate group is a known structural feature of PABA (para-aminobenzoic acid) analogs, which can interfere with folate biosynthesis in microbes . This is a distinct mechanism from many other benzimidazole-based antimicrobials that may target different enzymes, like DNA gyrase [1]. Therefore, this compound's structural combination suggests a potential for a unique antimicrobial profile compared to analogs lacking this specific ester moiety.

Antimicrobial research Structure-activity relationship Drug discovery

1H-Benzimidazol-2-ylmethyl 4-Aminobenzoate: Application Scenarios


Aqueous Biological Assay Development

When designing in vitro assays that require compound dissolution in aqueous buffers (e.g., cell culture media, enzyme reaction buffers), procurement of the hydrochloride salt form of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate is strongly recommended. As noted in Section 3, this salt form offers enhanced water solubility compared to the free base, which is critical for achieving accurate and reproducible dosing . This ensures that the compound is properly dissolved and bioavailable in the experimental system, reducing the risk of artifacts caused by poor solubility.

Heterocyclic Library Synthesis

This compound serves as a key starting material for the synthesis of diverse heterocyclic libraries. As supported by studies on analogous structures, the ester and amino functionalities provide distinct synthetic handles . Researchers can leverage the ester group for hydrazinolysis to form hydrazides, which are versatile intermediates for generating five- and six-membered heterocycles such as oxadiazoles, triazoles, and thiadiazoles. This makes 1H-benzimidazol-2-ylmethyl 4-aminobenzoate a strategic procurement choice for projects focused on generating molecular diversity around a benzimidazole core.

PABA Pathway Probes in Antimicrobial Research

For research focused on antimicrobial mechanisms, particularly those involving bacterial folate biosynthesis, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate represents a structurally relevant probe. Its 4-aminobenzoate moiety mimics para-aminobenzoic acid (PABA), a critical substrate for dihydropteroate synthase . This structural feature suggests the compound could act as a PABA antagonist or a substrate analog, providing a tool to study this metabolic pathway that is distinct from other benzimidazole antimicrobials which often target DNA replication enzymes. This scenario is supported by the broader understanding of the biological roles of benzimidazole and PABA derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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